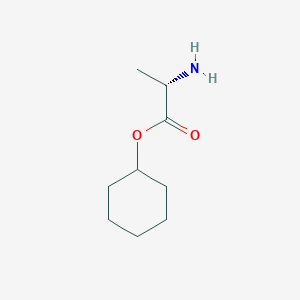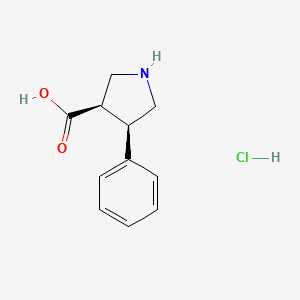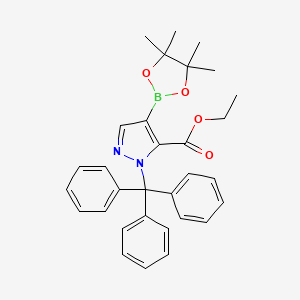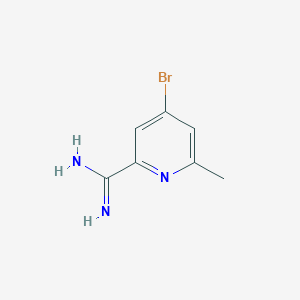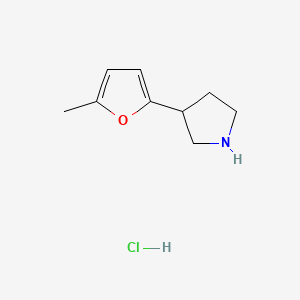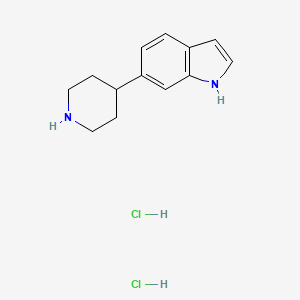
6-(Piperidin-4-yl)-1H-indole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-yl)-1H-indole dihydrochloride is a chemical compound that features a piperidine ring attached to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both the piperidine and indole moieties in its structure suggests that it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-1H-indole dihydrochloride typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
For example, a synthetic route may involve the reaction of piperidine-4-carboxylic acid with an indole precursor under specific conditions to yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic pathway chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)-1H-indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
6-(Piperidin-4-yl)-1H-indole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-1H-indole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Piperidin-4-yl)-1H-indole dihydrochloride include:
- 6-(Piperidin-4-yl)-1,2-benzoxazole
- 6-(Piperidin-4-yl)-1,2-dihydropyrazine
- 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the indole and piperidine moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H18Cl2N2 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
6-piperidin-4-yl-1H-indole;dihydrochloride |
InChI |
InChI=1S/C13H16N2.2ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;;/h1-2,5,8-10,14-15H,3-4,6-7H2;2*1H |
InChI Key |
VUYWLMGNJLFGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)C=CN3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


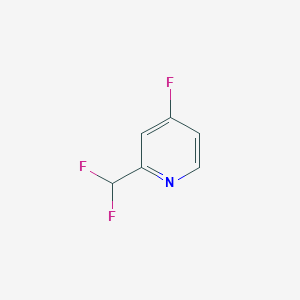
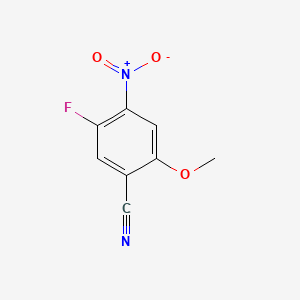
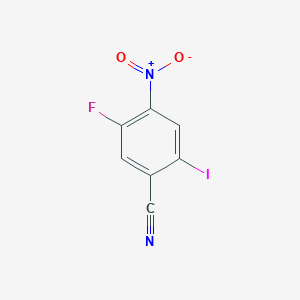
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)

